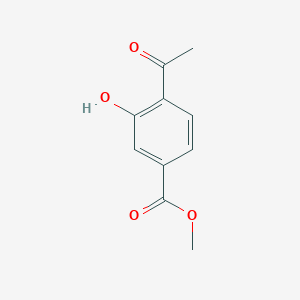

Methyl 4-acetyl-3-hydroxybenzoate

Description

Contextualization within Benzoic Acid Ester Derivatives Research

Benzoic acid and its ester derivatives are a broad class of compounds with a long history of applications, most notably as preservatives in the food, cosmetic, and pharmaceutical industries due to their antimicrobial and antifungal properties. wikipedia.org The research into benzoic acid esters is vast and continues to expand into new areas.

In modern chemical research, scientists are exploring the biological activities of more complex benzoic acid derivatives. For instance, novel classes of these esters have been synthesized and evaluated as potent inhibitors for enzymes like phosphodiesterase-4 (PDE4), which are targets for treating respiratory diseases such as asthma and COPD. This research involves creating a series of ester derivatives with various substitutions on the benzoic acid ring to optimize their therapeutic effects.

Furthermore, the study of benzoic acid derivatives extends to their potential as sirtuin inhibitors, which are enzymes implicated in aging and various diseases. Research in this area involves synthesizing and testing a range of substituted benzoic acid derivatives to understand their structure-activity relationships. This highlights a general trend in the field: the functionalization of the basic benzoic acid ester structure to create compounds with specific and enhanced biological activities.

Significance as a Substituted Phenolic Acetyl Benzoate (B1203000) in Chemical Sciences

The structure of Methyl 4-acetyl-3-hydroxybenzoate, specifically being a hydroxy aryl ketone, points to its likely synthesis via the Fries rearrangement. This is a well-established and important reaction in organic chemistry that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. cymitquimica.comnih.gov The reaction involves the migration of an acyl group from the phenolic ester to the aryl ring, and it is selective for the ortho and para positions. cymitquimica.com

The ability to control the position of the acyl group migration by adjusting reaction conditions like temperature and solvent makes the Fries rearrangement a valuable tool for synthesizing specific isomers of hydroxy aryl ketones. nih.gov These ketones are important intermediates in the production of pharmaceuticals and other fine chemicals. The structure of this compound, with the acetyl group para to the ester and ortho to the hydroxyl group, is a classic example of a product that could be derived from such a rearrangement.

The presence of both a ketone and a phenol (B47542) group on the same aromatic ring, as seen in this compound, opens up possibilities for further chemical modifications. For example, these groups can be used as handles to build more complex molecular architectures, which is a key aspect of modern synthetic chemistry.

Overview of Academic Research Trajectories for Related Acetyl- and Hydroxybenzoates

The academic interest in acetyl- and hydroxybenzoates is diverse, often focusing on their synthesis and potential applications. A notable isomer of the title compound is Methyl 3-acetyl-4-hydroxybenzoate . This compound has also been cataloged and has associated patents, indicating its role as a building block in chemical synthesis. nih.govsigmaaldrich.com

Another closely related compound is Methyl 4-hydroxybenzoate (B8730719) , also known as methylparaben. It is widely used as a preservative in the food, cosmetic, and pharmaceutical industries. wikipedia.orgsigmaaldrich.com Research on methylparaben and other parabens is extensive, covering their antimicrobial properties, their synthesis, and their biological effects. wikipedia.org

Methyl 2-acetoxybenzoate , or methyl acetylsalicylate, is another relevant compound, being the methyl ester of aspirin. It is studied for its potential as an anti-inflammatory prodrug, which can be hydrolyzed to release the active salicylate.

Research also extends to other functionalized benzoates like Methyl 3-amino-4-hydroxybenzoate (Orthocaine), which has been investigated for its anesthetic properties. Studies in this area often focus on developing more economical and efficient synthesis methods. nih.gov The synthesis of such compounds often involves multi-step processes starting from simpler benzoates, highlighting the importance of this class of molecules as versatile starting materials.

Table 2: Comparison of Related Benzoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features/Research Area |

|---|---|---|---|

| This compound | C₁₀H₁₀O₄ | 194.18 | Intermediate in synthesis |

| Methyl 3-acetyl-4-hydroxybenzoate | C₁₀H₁₀O₄ | 194.18 | Isomer of the title compound, synthetic intermediate |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | Widely used preservative (methylparaben) |

| Methyl 2-acetoxybenzoate | C₁₀H₁₀O₄ | 194.18 | Anti-inflammatory prodrug (methyl acetylsalicylate) |

| Methyl 3-amino-4-hydroxybenzoate | C₈H₉NO₃ | 167.16 | Local anesthetic (Orthocaine) |

| Methyl 4-acetylbenzoate | C₁₀H₁₀O₃ | 178.18 | Intermediate in pharmaceutical and agrochemical synthesis |

Data sourced from PubChem and other chemical suppliers. nih.govwikipedia.orgnih.govsigmaaldrich.comnih.govontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetyl-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-4-3-7(5-9(8)12)10(13)14-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKWPMUVFBBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626909 | |

| Record name | Methyl 4-acetyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478169-69-6 | |

| Record name | Methyl 4-acetyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Acetyl 3 Hydroxybenzoate

Established Synthetic Routes and Reaction Optimizations

The traditional synthesis of Methyl 4-acetyl-3-hydroxybenzoate can be approached from several retrosynthetic disconnections, primarily involving the formation of the ester linkage, the introduction of the acetyl group, or the placement of the hydroxyl group onto a pre-functionalized benzene (B151609) ring.

Esterification Strategies in this compound Synthesis

The most direct route to this compound is the esterification of 4-acetyl-3-hydroxybenzoic acid. The Fischer-Speier esterification is a common and well-established method for this transformation. This reaction typically involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). acs.orguomustansiriyah.edu.iq The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is used, and/or the water formed as a byproduct is removed. nih.gov

Another effective reagent for this esterification is thionyl chloride (SOCl₂). Treating the carboxylic acid with thionyl chloride followed by the addition of methanol provides the methyl ester under milder conditions than traditional Fischer esterification.

The table below compares common esterification methods for hydroxybenzoic acids.

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Conc. H₂SO₄ or HCl | Reflux in excess Methanol | Inexpensive reagents, simple procedure. acs.orguomustansiriyah.edu.iq | Reversible reaction, requires excess alcohol, harsh acidic conditions. nih.gov |

| Thionyl Chloride | SOCl₂ | Cooled (0 °C) then heated (e.g., 70 °C) in Methanol | High yield, irreversible reaction. | Generates corrosive and toxic HCl and SO₂ gas. |

Regioselective Acylation Techniques for Introducing the Acetyl Moiety

An alternative synthetic approach involves the introduction of the acetyl group onto a precursor molecule, methyl 3-hydroxybenzoate. This requires a regioselective acylation reaction, most commonly the Friedel-Crafts acylation. The hydroxyl group of methyl 3-hydroxybenzoate is an ortho-, para-director, while the meta-directing nature of the methyl ester group deactivates the ring. The acylation is expected to occur at the position ortho to the activating hydroxyl group and meta to the deactivating ester group, which is the desired C4 position. The reaction typically employs an acylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst such as aluminum chloride (AlCl₃). numberanalytics.com

A related method is the Fries rearrangement. In this process, methyl 3-hydroxybenzoate is first O-acylated to form methyl 3-acetoxybenzoate. Subsequent treatment with a Lewis acid catalyst can induce rearrangement of the acetyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions. While this can yield the desired product, mixtures of isomers are possible.

Hydroxylation and Functional Group Interconversion Approaches

Synthesizing the target compound can also be achieved by introducing the hydroxyl group at a late stage. One such strategy involves the hydroxylation of methyl 4-acetylbenzoate. However, direct hydroxylation of an unactivated C-H bond on an aromatic ring is challenging.

A more reliable method is functional group interconversion. A common route begins with the nitration of a suitable precursor, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to a hydroxyl group. For instance, the synthesis could start from methyl 4-acetyl-3-aminobenzoate. The amino group can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. The subsequent decomposition of the diazonium salt in water (hydrolysis) introduces the hydroxyl group to yield this compound.

Development of Novel and Sustainable Synthetic Protocols

Recent research efforts have focused on developing more environmentally friendly and efficient methods for synthesis, minimizing waste and avoiding harsh reagents.

Alternative Reagent Selection for Enhanced Synthetic Efficiency

To circumvent the issues associated with traditional catalysts, greener alternatives are being explored.

Solid Acid Catalysts : For esterification, corrosive liquid acids like H₂SO₄ can be replaced by reusable solid acid catalysts. mdpi.com Examples include sulfated zirconia (SO₄²⁻/ZrO₂), tungstated zirconia, and various zeolites. oru.edu These catalysts are easily separated from the reaction mixture, minimize corrosion and waste, and can often be regenerated and reused. oru.edunih.gov Iron-supported zirconium/titanium solid acid catalysts have also been shown to be effective for synthesizing various methyl benzoates. mdpi.comresearchgate.net

Ionic Liquids : In Friedel-Crafts acylation, traditional Lewis acids like AlCl₃ are used in stoichiometric amounts and produce significant waste. Ionic liquids, particularly those with Lewis acidic properties (e.g., [emim]Cl-AlCl₃), can serve as both the solvent and catalyst, enhancing reaction rates and selectivity. tandfonline.comresearchgate.net Furthermore, metal triflates like copper(II) triflate (Cu(OTf)₂) in ionic liquids can efficiently catalyze acylations with improved regioselectivity and the potential for catalyst recycling. liv.ac.uk

Process Intensification and Yield Enhancement Strategies

Process intensification aims to improve reaction efficiency, reduce reaction times, and enhance yields through novel process engineering.

Ultrasound-Assisted Synthesis : The application of ultrasonic irradiation can significantly intensify the esterification process. biointerfaceresearch.com Cavitation, the formation and collapse of microbubbles, enhances mass transfer and can lead to a dramatic reduction in reaction time (from hours to minutes) and an increase in product yield, often at lower temperatures compared to conventional heating. biointerfaceresearch.commdpi.comfrontiersin.org

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and safety, particularly for hazardous reactions like diazotization. acs.org The synthesis of related benzoate (B1203000) esters has been intensified using reactive extraction with deep eutectic solvents in continuous processes, demonstrating the potential of flow chemistry in this area. rsc.org

The table below summarizes modern approaches to enhance the synthesis.

| Strategy | Technology/Reagent | Application | Key Advantage |

| Alternative Catalysis | Solid Acid Catalysts (e.g., Zr/Ti oxides) mdpi.comresearchgate.net | Esterification | Reusable, non-corrosive, reduced waste. oru.edunih.gov |

| Ionic Liquids / Metal Triflates liv.ac.uk | Friedel-Crafts Acylation | Enhanced reaction rates, high selectivity, catalyst recyclability. tandfonline.comresearchgate.net | |

| Process Intensification | Ultrasound Irradiation biointerfaceresearch.com | Esterification | Significant reduction in reaction time, increased yield, lower energy consumption. mdpi.comfrontiersin.org |

| Continuous Flow Reactors acs.org | Diazotization, Esterification | Improved safety, higher throughput, precise control over reaction conditions. rsc.org |

This compound as a Versatile Chemical Building Block

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it an exceptionally useful intermediate in organic synthesis. The hydroxyl, acetyl, and ester moieties can each be selectively targeted or can participate in concerted reaction pathways, opening avenues for the construction of intricate molecular frameworks.

Derivatization for Advanced Molecular Architectures

The presence of a phenolic hydroxyl group and a ketone functionality in this compound provides fertile ground for a wide range of derivatization reactions. These transformations are pivotal in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents and functional materials.

One of the most prominent applications of this building block is in the synthesis of coumarins and chromones . These bicyclic systems are widespread in nature and exhibit a broad spectrum of biological activities. The synthesis of these scaffolds often proceeds through reactions that capitalize on the ortho-relationship of the hydroxyl and acetyl groups.

For instance, the synthesis of 3-substituted coumarins can be achieved through Knoevenagel condensation of salicylaldehydes (which can be conceptually derived from o-hydroxyacetophenones) with various active methylene (B1212753) compounds. nih.gov While direct use of this compound in this context would require prior transformation of the acetyl group, its structural motif is a key precursor. Similarly, the synthesis of chromones often involves the cyclization of o-hydroxyacetophenones with a one-carbon synthon. ijrpc.comresearchgate.net The reaction of an o-hydroxyacetophenone with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of an enaminone, which can then be cyclized to the chromone (B188151) ring system. organic-chemistry.org

The following table summarizes some of the key derivatization reactions of o-hydroxyacetophenones, a class of compounds to which this compound belongs, leading to important heterocyclic structures.

| Starting Material Class | Reagent(s) | Product Class | Significance |

| o-Hydroxyacetophenones | Diethyl carbonate, Sodium | 4-Hydroxycoumarins | Anticoagulant, Fluorescent probes |

| o-Hydroxyacetophenones | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Chromones | Biologically active compounds |

| o-Hydroxyacetophenones | α-Keto acids | Flavones | Antioxidant, Anti-inflammatory |

| o-Hydroxyacetophenones | Malononitrile, Base | 2-Amino-3-cyano-4H-chromenes | Potential therapeutic agents |

Role in Multi-Component and Tandem Organic Reactions

The reactivity of this compound also lends itself to the design of multi-component and tandem (or cascade) reactions. These reaction sequences are highly efficient as they allow for the formation of several chemical bonds in a single synthetic operation without the isolation of intermediates. princeton.edu This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

The o-hydroxyacetophenone core of this compound is particularly well-suited for tandem reactions. For example, a tandem sequence could involve an initial reaction at the acetyl group, followed by a cyclization involving the hydroxyl group. A hypothetical tandem reaction could involve the initial formation of a chalcone-like intermediate by condensation of the acetyl group with an aromatic aldehyde, followed by an intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated system, leading to the formation of a flavanone (B1672756) derivative.

While specific examples detailing the use of this compound in documented multi-component or tandem reactions are not extensively reported in readily available literature, the principles of tandem reactions involving structurally similar o-hydroxyacetophenones are well-established. princeton.eduorganic-chemistry.org For example, tandem oxidative α-hydroxylation/β-acetalization reactions have been reported for related β-ketoamides, showcasing the potential for complex transformations in a single pot. nih.gov Furthermore, tandem Hock and Friedel-Crafts reactions have been utilized to create complex cyclic structures from related starting materials. chemrxiv.org The potential for this compound to participate in such elegant and efficient reaction cascades remains a promising area for future research and application.

Advanced Spectroscopic and Analytical Characterization of Methyl 4 Acetyl 3 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the chemical environment, connectivity, and spatial relationships of the atoms within Methyl 4-acetyl-3-hydroxybenzoate can be meticulously mapped.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides foundational information about the number and types of protons and carbons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity between adjacent protons.

For this compound, the expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons, the acetyl group protons, the methyl ester protons, and the hydroxyl proton. The aromatic region would show a characteristic splitting pattern based on the substitution on the benzene (B151609) ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the two carbonyl carbons (from the acetyl and ester groups), the aromatic carbons, and the two methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -OCH₃ | ~3.9 | ~52.0 |

| -C(O)CH₃ | ~2.6 | ~26.0 |

| Ar-H | 7.0 - 8.0 | 115.0 - 140.0 |

| Ar-OH | Variable | - |

| C=O (Ester) | - | ~166.0 |

| C=O (Acetyl) | - | ~198.0 |

| Aromatic C | - | 115.0 - 160.0 |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific instrumentation used.

Two-Dimensional Correlational NMR Experiments

To further confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is particularly useful for assigning the signals of the aromatic protons to their corresponding carbon atoms in the benzene ring, as well as confirming the assignments of the methyl groups. columbia.edu An edited HSQC can also differentiate between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. columbia.edu For this compound, HMBC would be instrumental in confirming the positions of the acetyl and methyl ester groups on the aromatic ring by showing correlations from the methyl protons to the respective carbonyl carbons and adjacent aromatic carbons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. nih.gov When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific method for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While derivatization may sometimes be necessary for polar compounds, many benzoate (B1203000) derivatives can be analyzed directly. In a typical GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), to form a molecular ion ([M]⁺). The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (194.18 g/mol ). nih.gov The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a "fingerprint" that aids in structural confirmation.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Proposed Fragment | Formula of Fragment |

| 194 | Molecular Ion | [C₁₀H₁₀O₄]⁺ |

| 179 | Loss of methyl group | [C₉H₇O₄]⁺ |

| 163 | Loss of methoxy (B1213986) group | [C₉H₇O₃]⁺ |

| 151 | Loss of acetyl group | [C₈H₇O₃]⁺ |

| 121 | Subsequent loss of formaldehyde | [C₇H₅O₂]⁺ |

| 43 | Acetyl cation | [C₂H₃O]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

LC-MS is a highly versatile technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would typically be employed.

A common approach involves using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid like formic acid to improve peak shape and ionization efficiency. vu.edu.au The separated analyte from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, which can be operated in either positive or negative ion mode to generate protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), respectively. vu.edu.au

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to conventional HPLC. sielc.com

The methodologies for UPLC-MS analysis of this compound would be similar to those for LC-MS, but with adjustments to the flow rate and gradient conditions to take advantage of the smaller particle size columns. sielc.com The enhanced separation efficiency of UPLC can be particularly beneficial when analyzing complex mixtures where isomers or closely related compounds may be present. The coupling of UPLC with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, provides a powerful platform for the definitive identification and quantification of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of a compound. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed by examining its constituent functional groups and comparing them with closely related analogues like methyl 4-hydroxybenzoate (B8730719) and other substituted benzoic acids.

The key vibrational modes for this compound are expected to arise from the hydroxyl (-OH), acetyl (-COCH₃), ester (-COOCH₃), and the substituted benzene ring.

Expected Infrared (IR) and Raman Active Modes:

O-H Vibrations: The phenolic hydroxyl group is expected to exhibit a broad and intense stretching vibration (ν) in the IR spectrum, typically in the region of 3200–3550 cm⁻¹. This broadening is a characteristic result of intermolecular hydrogen bonding. The in-plane bending (δ) of the O-H group is commonly observed between 1440 and 1260 cm⁻¹, often coupled with other vibrations.

C=O Vibrations: The compound possesses two carbonyl groups: one in the acetyl moiety and another in the methyl ester group. The acetyl C=O stretching is anticipated to appear around 1680-1660 cm⁻¹, while the ester C=O stretching is typically found at a higher frequency, around 1725-1705 cm⁻¹. The exact positions can be influenced by electronic effects and hydrogen bonding. In a related compound, methyl 4-hydroxybenzoate, the carbonyl stretching frequency has been studied in various solvents, demonstrating the sensitivity of this vibrational mode to the molecular environment. nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methyl groups of the acetyl and ester functions are expected in the 2980-2870 cm⁻¹ range.

Aromatic Ring Vibrations: The benzene ring will give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Vibrations: The C-O stretching vibrations from the ester and phenol (B47542) groups are expected in the 1300-1000 cm⁻¹ range.

A comparative analysis with a similar molecule, 4-hydroxy-3-methylbenzoic acid, shows that the vibrational modes are influenced by the substituents on the benzene ring. nih.gov For this compound, the electron-withdrawing nature of the acetyl and methyl ester groups will influence the electronic distribution and, consequently, the vibrational frequencies of the aromatic ring and the hydroxyl group.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Phenolic -OH | Stretching (ν) | 3200-3550 (broad) | IR |

| Acetyl C=O | Stretching (ν) | 1680-1660 | IR, Raman |

| Ester C=O | Stretching (ν) | 1725-1705 | IR, Raman |

| Aromatic C-H | Stretching (ν) | 3100-3000 | IR, Raman |

| Aliphatic C-H | Stretching (ν) | 2980-2870 | IR, Raman |

| Aromatic C=C | Stretching (ν) | 1600-1450 | IR, Raman |

| Phenolic -OH | In-plane Bending (δ) | 1440-1260 | IR |

| C-O (Ester, Phenol) | Stretching (ν) | 1300-1000 | IR |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for determining the purity of pharmaceutical and chemical substances.

For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Method Development Strategy:

A typical RP-HPLC method for this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like phosphate (B84403) or acetate (B1210297) to control pH) and an organic modifier (like acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, would be effective in separating the target compound from any impurities with different polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for this compound would be in the UV region due to its aromatic nature.

A validated RP-HPLC method for the related compound methyl 4-hydroxybenzoate utilizes a C8 column with a mobile phase of methanol and water (45:55 v/v) adjusted to a pH of 4.8, with detection at 254 nm. researchgate.netresearchgate.net This provides a strong starting point for method development for this compound. Similarly, methods have been developed for other benzoic acid derivatives, which can inform the optimization of separation conditions. ekb.eglongdom.org

Validation Parameters:

A validated HPLC method must demonstrate its suitability for the intended purpose. Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can provide unambiguous structural information without the need for isolating the individual components. The application of LC-NMR has been demonstrated for the analysis of metabolites of various drugs and natural products. nih.govnih.govwiley.commdpi.comresearchgate.net For this compound, LC-NMR could be employed to identify and characterize any synthesis-related impurities or degradation products in a single run.

LC-MS is another powerful hyphenated technique that provides molecular weight and fragmentation information, aiding in the identification of unknown compounds. LC-MS/MS methods have been developed for the analysis of various hydroxybenzoic acids and their derivatives. sigmaaldrich.com

Solid-State Structural Analysis: X-ray Crystallography of this compound and its Analogues

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The phenolic hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygens of the acetyl and ester groups, as well as the hydroxyl oxygen itself, can act as hydrogen bond acceptors.

In the crystal structure of methyl 4-hydroxybenzoate, molecules are linked by extensive O-H···O hydrogen bonds, forming one-dimensional chains. nih.gov A similar, yet more complex, hydrogen-bonding network can be anticipated for this compound due to the additional acetyl group. The presence of this group introduces another potential hydrogen bond acceptor site, which could lead to the formation of two- or three-dimensional networks.

The crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals both intramolecular and intermolecular hydrogen bonds. nih.gov An intramolecular O-H···O hydrogen bond is observed between the hydroxyl group and the adjacent nitro group. Intermolecular hydrogen bonds and π-stacking interactions are also significant in stabilizing the crystal lattice. nih.govnih.gov For this compound, an intramolecular hydrogen bond between the phenolic hydroxyl and the acetyl carbonyl is plausible, which would influence the conformation of the molecule.

The conformation of a molecule in the solid state is determined by a balance of intramolecular and intermolecular forces. For this compound, key conformational features include the orientation of the acetyl and methyl ester groups relative to the benzene ring.

Computational and Theoretical Investigations of Methyl 4 Acetyl 3 Hydroxybenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics. For Methyl 4-acetyl-3-hydroxybenzoate, DFT studies can elucidate its fundamental chemical nature.

The electronic structure of a molecule dictates its reactivity. DFT calculations can map the electron density distribution, revealing electrophilic and nucleophilic sites. A key component of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. plos.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. plos.org For aromatic compounds like this compound, the HOMO is typically associated with the electron-rich aromatic ring and hydroxyl group, while the LUMO is often distributed over the electron-withdrawing acetyl and methyl ester groups.

Molecular Electrostatic Potential (MEP) surfaces, also derived from DFT calculations, visualize the charge distribution. In these maps, red areas indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net For this molecule, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to show strong negative potential.

Quantum chemical descriptors derived from FMO analysis, such as chemical hardness, potential, and electronegativity, provide further insights into the molecule's reactivity. plos.org Studies on similar phenolic compounds demonstrate a clear correlation between HOMO energy and their interaction with biological targets, suggesting that FMO characteristics are a predominant factor in regulating their activity. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters (Note: The following values are illustrative for a phenolic compound of this type, calculated using a common DFT method like B3LYP/6-311++G(d,p). Actual values would be dependent on the specific computational study.)

| Parameter | Representative Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicator of chemical reactivity and stability |

DFT calculations can be used to determine the optimized geometry of this compound, corresponding to the lowest energy conformation of the molecule. Theoretical calculations are typically performed for an isolated molecule in the gaseous phase. plos.org By calculating key thermodynamic parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S), the compound's stability can be quantified. These parameters are crucial for understanding the energetic feasibility of reactions involving the molecule and its persistence under various conditions. Comparing the energies of different isomers or conformers allows for the profiling of the energetic landscape, identifying the most stable forms. For instance, the intramolecular hydrogen bond between the hydroxyl group and the acetyl group's carbonyl oxygen is a key feature contributing to the stability of the primary conformer.

Table 2: Illustrative Thermodynamic Parameters (Note: These values are representative examples for a molecule of similar complexity and are typically calculated at a standard state, e.g., 298.15 K and 1 atm.)

| Parameter | Illustrative Value | Unit |

| Enthalpy of Formation (ΔHf) | -550.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf) | -420.2 | kJ/mol |

| Entropy (S) | 430.1 | J/mol·K |

DFT methods are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of a compound. Theoretical calculations can provide vibrational (infrared and Raman) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Calculated vibrational frequencies, after applying a scaling factor to correct for anharmonicity and other systematic errors, typically show strong correlation with experimental FT-IR spectra. plos.org This allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, characteristic frequencies for the O-H, C=O (ester and ketone), and C-O stretching modes, as well as aromatic C-H and C=C vibrations, can be precisely predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data, providing a powerful tool for confirming the molecular structure. researchgate.net Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This helps in interpreting UV-Vis spectra and understanding the electronic transitions within the molecule.

Table 3: Predicted Spectroscopic Data Examples (Note: These are representative predictions. Experimental validation is required for confirmation.)

| Spectroscopy Type | Parameter | Predicted Value | Functional Group |

| FT-IR | Vibrational Frequency (ν) | ~3300 cm⁻¹ | O-H stretch (H-bonded) |

| Vibrational Frequency (ν) | ~1720 cm⁻¹ | C=O stretch (ester) | |

| Vibrational Frequency (ν) | ~1650 cm⁻¹ | C=O stretch (ketone) | |

| ¹H NMR | Chemical Shift (δ) | ~11.0 ppm | Phenolic -OH |

| Chemical Shift (δ) | ~3.9 ppm | Methoxy (B1213986) -OCH₃ | |

| Chemical Shift (δ) | ~2.6 ppm | Acetyl -CH₃ | |

| UV-Vis (TD-DFT) | λmax | ~260, ~310 nm | π → π* transitions |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity (QSAR) or physical properties (QSPR). researchgate.net These models are valuable for predicting the activity of new compounds and for understanding which molecular features are important for a given effect.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific atom types or functional groups).

3D Descriptors: Requiring the 3D coordinates of the atoms (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors: Properties like lipophilicity (LogP), polarizability, and dipole moment. researchgate.net

For this compound, relevant descriptors would include its molecular weight, counts of hydrogen bond donors and acceptors, polar surface area (PSA), and the octanol-water partition coefficient (XLogP3), which indicates its lipophilicity. nih.gov

Table 4: Selected Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Source |

| 1D | Molecular Weight | 194.18 g/mol | PubChem nih.gov |

| Physicochemical | XLogP3 | 1.9 | PubChem nih.gov |

| 2D | Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| 2D | Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| 3D | Polar Surface Area (PSA) | 63.6 Ų | PubChem nih.gov |

| 2D | Rotatable Bond Count | 3 | PubChem nih.gov |

A QSAR/QSPR model is only useful if it is statistically robust and has predictive power. Validation is a crucial step to ensure the model is not over-fitted and can make accurate predictions for new, untested compounds. researchgate.net The validation process is typically divided into internal and external validation.

Internal Validation: This assesses the stability and robustness of the model using only the training set (the data used to build the model). The most common technique is cross-validation, particularly the leave-one-out (LOO) method. researchgate.net In LOO, a model is built using all but one compound from the training set, and the activity of the excluded compound is predicted. This is repeated for every compound. The predictive ability is quantified by the cross-validated correlation coefficient, q². A q² value greater than 0.5 is often considered indicative of a model with good predictive ability. researchgate.net

External Validation: This is the most rigorous test of a model's predictive power. The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used during model development. buecher.de The predictive performance is assessed using the predictive squared correlation coefficient, R²pred. kean.edu

Other statistical metrics used to evaluate a model's goodness-of-fit include the coefficient of determination (r²), the standard deviation of the error of prediction, and the F-statistic. nih.gov Additionally, Y-randomization tests are performed to ensure the model is not the result of a chance correlation. researchgate.net In this test, the biological activity values are shuffled randomly, and a new model is built. A valid model should have significantly lower r² and q² values for the randomized data compared to the original model. researchgate.net

Electrophilicity Index as a Chemical Reactivity Descriptor

The electrophilicity index (ω) is a crucial concept in conceptual density functional theory (DFT) that quantifies the ability of a molecule to accept electrons. bohrium.com It is a global reactivity descriptor, meaning it characterizes the reactivity of the molecule as a whole. The index is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher electrophilicity index indicates a greater capacity to act as an electrophile in a chemical reaction.

For this compound, the presence of electron-withdrawing groups, such as the acetyl and methyl ester functionalities, would be expected to influence its electrophilicity. libretexts.org A computational study would typically involve geometry optimization of the molecule followed by calculation of the HOMO and LUMO energies to determine the electrophilicity index. This value could then be used to predict its reactivity in various chemical processes, particularly in reactions where it might act as an electron acceptor.

However, a specific calculation of the electrophilicity index for this compound has not been reported in the reviewed scientific literature.

Table 1: Hypothetical Electrophilicity Index Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| Chemical Potential (μ) | - |

| Chemical Hardness (η) | - |

| Electrophilicity Index (ω) | - |

Note: The table above is for illustrative purposes only. No published data is available for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and the influence of the surrounding environment, such as a solvent.

Despite the utility of this method, there are no published studies in the scientific literature that specifically detail MD simulations of this compound.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.

If this compound were to be investigated for potential biological activity, molecular docking would be a critical first step. The molecule would be docked into the active site of a specific biological target, such as an enzyme or a receptor. The results would predict the most likely binding pose and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogs.

Molecular docking can also be used in a high-throughput manner to screen large libraries of compounds against a specific target. In the context of this compound, it could be computationally screened against a panel of known drug targets to identify potential biochemical activities. A high docking score against a particular target would suggest a higher likelihood of binding and could warrant further experimental investigation.

A review of the current scientific literature indicates that no molecular docking studies have been published for this compound.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Hypothetical Value |

| Binding Affinity (kcal/mol) | - |

| Interacting Residues | - |

| Hydrogen Bonds | - |

| Hydrophobic Interactions | - |

Note: This table is a hypothetical representation. No specific molecular docking data for this compound is available in the literature.

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Chemical and Biochemical Reactions

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a class of computational techniques that allow for the study of very large molecular systems, such as enzymes, with high accuracy. nih.gov In a QM/MM approach, the chemically active region of the system (e.g., the active site of an enzyme and the substrate) is treated with a high-level quantum mechanical method, while the remainder of the system is described using a more computationally efficient molecular mechanics force field. researchgate.net

This approach would be particularly useful for studying a potential enzymatic reaction involving this compound. For instance, if this compound were a substrate for an enzyme, a QM/MM simulation could be used to model the reaction mechanism, calculate activation energies, and identify key transition states. This would provide a detailed understanding of the catalytic process at the atomic level.

As of now, no studies employing QM/MM methods to investigate the chemical or biochemical reactions of this compound have been found in the scientific literature.

Advanced Quantum Chemical Topological and Orbital Analyses (QTAIM, ELF, LOL, NBO, NLO)

Advanced quantum chemical analyses provide deeper insights into the electronic structure and bonding of a molecule. These methods go beyond simple orbital energy considerations to provide a more detailed picture of chemical bonding and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and other chemical concepts in a rigorous manner. It can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify non-covalent interactions.

Electron Localization Function (ELF) and Localization-Opposite-Spin (LOL): These functions are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. They provide a visual representation of the Lewis structure of a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de This allows for the quantitative analysis of donor-acceptor interactions (hyperconjugation) and their contribution to molecular stability and reactivity. rsc.org

Non-Linear Optical (NLO) Properties: Computational methods can be used to predict the non-linear optical properties of a molecule, which are important for applications in optoelectronics. These calculations typically involve determining the molecular hyperpolarizability.

For this compound, these advanced analyses could provide a wealth of information about its electronic structure, the nature of its intramolecular hydrogen bond, the extent of electron delocalization, and its potential for NLO applications.

A comprehensive search of the scientific literature reveals that no QTAIM, ELF, LOL, NBO, or NLO analyses have been published for this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Investigation of Substituent Effects on Chemical Reactivity and Biological Interactions

The chemical reactivity and biological interactions of Methyl 4-acetyl-3-hydroxybenzoate are intrinsically linked to its three key substituents: the methyl ester, the acetyl group, and the hydroxyl group. Systematic modification of these groups can provide valuable insights into the molecule's mechanism of action and guide the design of analogues with enhanced potency or selectivity.

The hydroxyl group is a critical determinant of the biological activity in many phenolic compounds. Its position and electronic environment can influence hydrogen bonding interactions with biological targets. For instance, in a study on hydroxyacetophenone derivatives as farnesoid X receptor (FXR) antagonists, the presence and position of a hydroxyl group on the aromatic ring were found to be crucial for activity. nih.gov While specific data on this compound is limited, it is plausible that the 3-hydroxy group plays a significant role in target binding.

The acetyl group, with its carbonyl moiety, can also participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Altering the size and electronics of this group, for example, by replacing it with a larger acyl group or a different electron-withdrawing group, could modulate the binding affinity and specificity for a particular biological target.

The methyl ester at the 4-position influences the compound's pharmacokinetic properties, such as its solubility and membrane permeability. Hydrolysis of the ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, which could dramatically alter its biological activity and distribution. Conversely, increasing the steric bulk of the ester, for instance, by replacing the methyl group with an ethyl or propyl group, could probe the steric constraints of a binding pocket.

A hypothetical SAR study on this compound derivatives could explore the following modifications:

| Position | Original Substituent | Potential Modifications | Anticipated Impact on Activity |

| 3 | -OH | -OCH3, -F, -Cl | Alteration of hydrogen bonding capacity and electronic properties. |

| 4 | -C(O)OCH3 | -C(O)OH, -C(O)NH2, -CN | Modification of polarity, charge, and hydrogen bonding potential. |

| Acetyl | -C(O)CH3 | -C(O)CH2CH3, -CHO | Probing steric and electronic requirements of the binding site. |

Impact of Positional Isomerism on Molecular Function and Properties

Positional isomerism, the differential arrangement of substituents on a core scaffold, can have a profound impact on a molecule's physical, chemical, and biological properties. solubilityofthings.comnih.govresearchgate.net For this compound, altering the positions of the acetyl, hydroxyl, and methyl ester groups would result in a series of isomers with potentially distinct biological activities.

For example, moving the hydroxyl group from the 3-position to the 2-position would create Methyl 4-acetyl-2-hydroxybenzoate. This seemingly minor change could lead to the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the acetyl carbonyl oxygen. This intramolecular interaction would decrease the availability of the hydroxyl proton for intermolecular hydrogen bonding with a biological target, potentially reducing or altering its biological activity.

The following table illustrates some potential positional isomers of this compound and the anticipated changes in their properties:

| Compound Name | Key Structural Difference from this compound | Potential Impact on Properties |

| Methyl 2-acetyl-3-hydroxybenzoate | Acetyl group at position 2 | Altered steric hindrance near the hydroxyl group. |

| Methyl 4-acetyl-2-hydroxybenzoate | Hydroxyl group at position 2 | Potential for intramolecular hydrogen bonding, affecting target interactions. |

| Methyl 5-acetyl-3-hydroxybenzoate | Acetyl group at position 5 | Different electronic and steric environment. |

Pharmacophore Modeling for Rational Molecular Design

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. fiveable.memdpi.comnih.gov A pharmacophore model for this compound would typically include features such as hydrogen bond donors (from the hydroxyl group), hydrogen bond acceptors (from the carbonyl oxygens of the acetyl and ester groups), and an aromatic ring.

The development of a pharmacophore model for a series of active this compound derivatives would involve aligning the molecules and identifying the common chemical features that are responsible for their biological activity. This model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the desired features that are likely to be active.

A hypothetical pharmacophore model for a target interacting with this compound might consist of:

One hydrogen bond donor feature corresponding to the 3-hydroxyl group.

Two hydrogen bond acceptor features corresponding to the carbonyl oxygen of the acetyl group and the ester group.

One aromatic feature representing the benzene (B151609) ring.

The spatial arrangement and distances between these features would be critical for biological activity. This model would serve as a blueprint for designing new molecules with optimized interactions with the target.

Computational Approaches to Lead Discovery and Optimization for this compound Derivatives

Computational chemistry plays a vital role in modern drug discovery, offering a suite of tools to accelerate the identification and optimization of lead compounds. For derivatives of this compound, computational approaches can be employed at various stages of the drug design pipeline.

Virtual Screening: Once a biological target is identified, virtual screening can be used to search large databases of chemical compounds for molecules that are predicted to bind to the target. This can be done using either ligand-based methods, such as searching for compounds that are similar to a known active molecule, or structure-based methods, which involve docking candidate molecules into the three-dimensional structure of the target protein.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound derivatives, docking studies could reveal the key amino acid residues involved in binding and help to rationalize the observed SAR. This information can then be used to design new derivatives with improved binding affinity.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations: These methods can be used to calculate various properties of molecules, such as their electronic structure, conformational preferences, and interaction energies. For instance, QM calculations could be used to study the reactivity of the different functional groups in this compound, while MM simulations could be used to explore its conformational landscape.

The integration of these computational approaches can significantly streamline the lead discovery and optimization process for this compound derivatives, enabling the design of more potent and selective drug candidates.

Advanced Research Applications in Chemical Biology and Materials Science

Exploration of Methyl 4-acetyl-3-hydroxybenzoate as a Substrate or Inhibitor in Enzyme Systems

Currently, there is a lack of specific studies investigating this compound as either a substrate or an inhibitor for particular enzymes. However, the broader class of hydroxybenzoic acids and their esters has been a subject of interest in enzymology. For instance, various hydroxybenzoic acid derivatives have been studied as inhibitors of enzymes like acetylcholinesterase. The activity of these derivatives is often dependent on the position and nature of the substituents on the aromatic ring.

Future research could explore the potential of this compound to interact with various enzymes. Its structural similarity to known enzyme substrates or inhibitors could serve as a starting point for screening its activity against a panel of enzymes, such as hydroxylases, acetyltransferases, or esterases.

Table 1: Potential Enzyme Classes for Future Investigation of this compound Interaction

| Enzyme Class | Potential Interaction | Rationale |

| Hydroxylases | Substrate | The phenolic hydroxyl group could be a target for further hydroxylation. |

| Acetyltransferases | Inhibitor/Substrate | The acetyl group could mimic natural substrates or act as a competitive inhibitor. |

| Esterases | Substrate | The methyl ester group is a potential site for enzymatic hydrolysis. |

| Dehydrogenases | Substrate | The secondary alcohol that could be formed from the acetyl group might be a substrate. |

It is important to emphasize that the above table represents hypothetical areas of investigation and is not based on published experimental data for this compound.

Development as a Chemical Probe for Investigating Biological Pathways

The development of this compound as a chemical probe to investigate biological pathways is another area ripe for exploration. Chemical probes are small molecules used to study and manipulate biological systems. The functional groups on this compound could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and tracking of its interactions within a cell.

Given that some hydroxybenzoic acid derivatives have shown biological activity, it is conceivable that this compound could interact with specific cellular targets. Once identified, a tagged version of the compound could be synthesized to elucidate its mechanism of action and the biological pathways it modulates. However, without initial data on its biological targets, the development of a specific chemical probe remains a prospective endeavor.

Potential Applications in the Synthesis of Functional Materials and Advanced Chemical Systems

The multifunctionality of this compound makes it an interesting candidate as a building block for the synthesis of functional materials and advanced chemical systems. The hydroxyl and acetyl groups, as well as the aromatic ring, can participate in various chemical reactions to create polymers, metal-organic frameworks (MOFs), or other complex architectures.

For example, the hydroxyl and ester functionalities could be used in polymerization reactions to form polyesters with specific properties. The acetyl group could be a site for further chemical elaboration to introduce new functionalities. The aromatic core provides rigidity and potential for π-π stacking interactions, which are important in the design of electronic materials and sensors.

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Potential Synthetic Route | Potential Application |

| Polyesters | Polycondensation reactions involving the hydroxyl and ester groups. | Biodegradable plastics, drug delivery systems. |

| Metal-Organic Frameworks (MOFs) | Coordination with metal ions through the hydroxyl and carboxylate (after hydrolysis) groups. | Gas storage, catalysis, sensing. |

| Liquid Crystals | Modification to introduce long alkyl chains. | Display technologies. |

| Functional Polymers | Grafting of other monomers from the acetyl or hydroxyl groups. | Smart materials, coatings. |

As with the previous sections, the applications outlined in this table are speculative and would require significant research and development to be realized.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-acetyl-3-hydroxybenzoate in laboratory settings?

- Methodological Answer : A two-step approach is typically employed:

Acetylation : Introduce the acetyl group to 3-hydroxybenzoic acid derivatives using acetic anhydride or acetyl chloride under acidic or basic conditions.

Esterification : React the resulting 4-acetyl-3-hydroxybenzoic acid with methanol in the presence of a catalyst (e.g., H₂SO₄) or via a Mitsunobu reaction for milder conditions.

Key Considerations :

- Monitor reaction progress using TLC or HPLC to avoid over-acetylation or ester hydrolysis .

- Purify intermediates via recrystallization or column chromatography to ensure high yields (>85%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra to confirm the presence of acetyl (-COCH₃), methoxy (-OCH₃), and hydroxyl (-OH) groups. Compare chemical shifts with analogous compounds (e.g., methyl 4-hydroxybenzoate derivatives) .

- XRD : For crystalline samples, determine the molecular geometry and hydrogen-bonding patterns using SHELX software for refinement .

- Mass Spectrometry : Confirm the molecular ion peak (M⁺) at m/z 208 (C₁₀H₁₀O₄) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) is widely used:

- Optimization : Use B3LYP/6-311+G(d,p) basis sets to optimize the molecular geometry and calculate frontier orbitals (HOMO/LUMO) .

- Spectroscopic Predictions : Simulate IR and UV-Vis spectra and compare with experimental data to validate computational models .

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization studies .

Q. How can researchers resolve discrepancies between experimental and computational data in structural studies?

- Methodological Answer : Address contradictions systematically:

Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures to identify outliers (e.g., torsional strain in the acetyl group) .

Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) that might skew spectroscopic results .

Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM) to account for solvent polarity in experimental conditions .

Q. What strategies optimize reaction conditions for this compound derivatization?

- Methodological Answer : Employ Design of Experiments (DoE) to assess variables:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) vs. organocatalysts for regioselective modifications .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve yield for thermally sensitive intermediates .

- Protection/Deprotection : Temporarily protect the hydroxyl group with benzyl ethers to prevent side reactions during acetyl group modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.